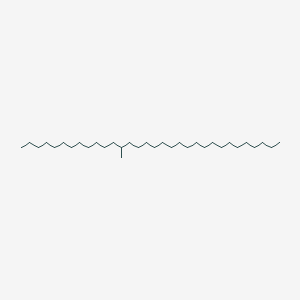
13-Methyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a branched alkane, specifically a methyl-substituted dotriacontane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by their single bonds and saturated carbon chains. The structure of this compound includes a methyl group attached to the 13th carbon of a 32-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyldotriacontane typically involves the alkylation of a long-chain alkane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of a long-chain alkane with a methyl halide.
Grignard Reaction: This method involves the reaction of a long-chain alkyl halide with a methyl Grignard reagent (CH3MgBr) to form the desired methyl-substituted alkane.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out under high pressure and temperature conditions to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 13-Methyldotriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Substitution: Haloalkanes (e.g., 13-chlorodotriacontane).
Aplicaciones Científicas De Investigación
13-Methyldotriacontane has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with certain drugs.
Industry: Utilized in the production of lubricants and waxes due to its high molecular weight and stability.
Mecanismo De Acción
The mechanism of action of 13-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it useful in applications requiring water repellency and stability. In biological systems, it forms part of the lipid layer that protects and insulates organisms.
Comparación Con Compuestos Similares
Dotriacontane: A straight-chain alkane with the formula C32H66.
2-Methyldotriacontane: A methyl-substituted dotriacontane with the methyl group on the second carbon.
10-Methyldotriacontane: Another methyl-substituted dotriacontane with the methyl group on the tenth carbon.
Uniqueness: 13-Methyldotriacontane is unique due to the specific position of its methyl group, which can influence its physical properties and reactivity compared to other methyl-substituted dotriacontanes. This positional isomerism can affect its melting point, boiling point, and solubility, making it suitable for specific applications where these properties are critical.
Propiedades
Número CAS |
35857-54-6 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
13-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Clave InChI |
KDIOBJDKGGLUPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



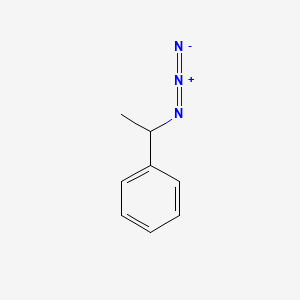
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
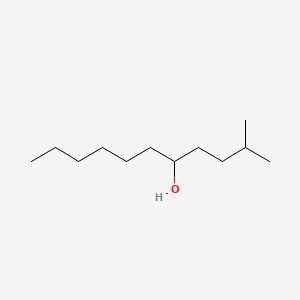
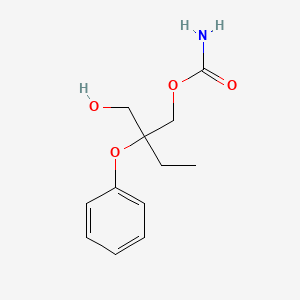
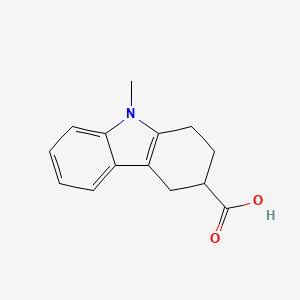
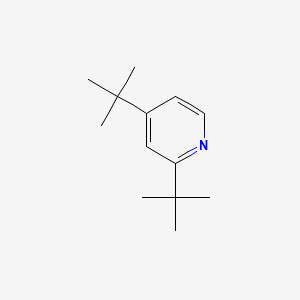
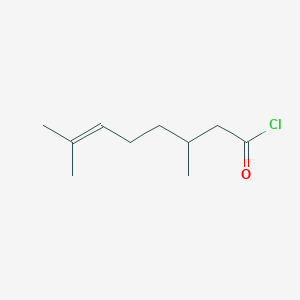
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
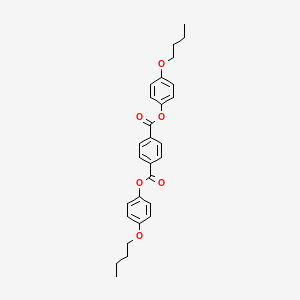
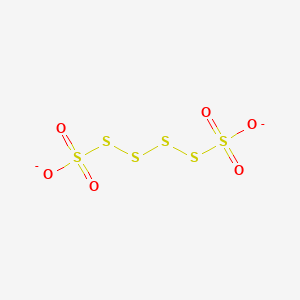
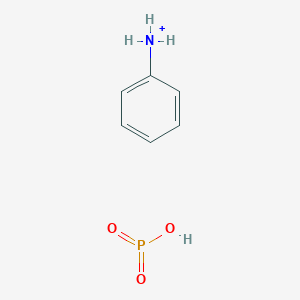

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
